4-Hydroxy Atorvastatin Lactone

Overview

Description

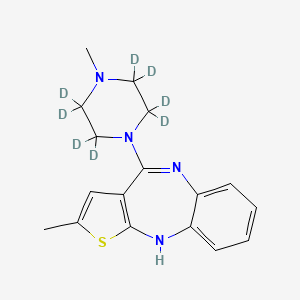

4-Hydroxy Atorvastatin Lactone is a metabolite of atorvastatin, a widely used HMG-CoA reductase inhibitor. Atorvastatin is commonly prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is formed in vivo through the metabolism of atorvastatin and exists in equilibrium with its acid form .

Mechanism of Action

Target of Action

P-Hydroxyatorvastatin lactone, a metabolite of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Mode of Action

P-Hydroxyatorvastatin lactone interacts with its target, HMG-CoA Reductase, by competitively inhibiting the enzyme . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, thereby blocking the endogenous production of cholesterol in the liver . The lactone form of Atorvastatin is also known to inhibit mitochondrial complex III and modulate proteasome activities .

Biochemical Pathways

The primary biochemical pathway affected by P-Hydroxyatorvastatin lactone is the mevalonate pathway , which is responsible for the synthesis of cholesterol and other important biomolecules . By inhibiting HMG-CoA Reductase, the compound reduces the production of mevalonic acid, a precursor for cholesterol and other lipids . This leads to a decrease in the levels of LDL, sometimes referred to as “bad cholesterol”, and VLDL .

Pharmacokinetics

The pharmacokinetics of P-Hydroxyatorvastatin lactone involves its absorption, distribution, metabolism, and excretion (ADME). The compound exists in equilibrium with its carboxylic acid form in vivo . Its disposition is determined by cytochrome P450 (CYP) 3A4 and organic anion transporting polypeptides (OATPs) . Atorvastatin and its metabolites are mainly eliminated in the bile without enterohepatic recirculation . The renal elimination of atorvastatin is very minimal and represents less than 1% of the eliminated dose .

Result of Action

The primary result of P-Hydroxyatorvastatin lactone’s action is the reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . This includes a reduction in the incidences of all-cause mortality, including fatal

Biochemical Analysis

Biochemical Properties

P-Hydroxyatorvastatin lactone plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 (CYP) 3A4 and organic anion transporting polypeptides (OATPs) . These interactions are crucial for the metabolism and disposition of P-Hydroxyatorvastatin lactone .

Cellular Effects

The cellular effects of P-Hydroxyatorvastatin lactone are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The lactone form of statins, including P-Hydroxyatorvastatin lactone, has been associated with mitochondrial complex III inhibition .

Molecular Mechanism

The molecular mechanism of P-Hydroxyatorvastatin lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The lactone form inhibits mitochondrial complex III and modulates proteasomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of P-Hydroxyatorvastatin lactone change over time. The lactone compounds in serum could be stabilized by lowering the temperature to 4°C or lowering the serum pH to 6.0 .

Metabolic Pathways

P-Hydroxyatorvastatin lactone is involved in the cholesterol biosynthetic pathway . It undergoes pH-dependent hydroxy acid–lactone interconversion similar to other statins .

Transport and Distribution

P-Hydroxyatorvastatin lactone is transported and distributed within cells and tissues. It is subject to extensive first-pass metabolism in the gut wall as well as in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Hydroxy Atorvastatin Lactone involves the hydroxylation of atorvastatin. This process is typically catalyzed by the enzyme CYP3A4, which introduces a hydroxyl group at the para position of the aromatic ring . The reaction conditions often include the use of organic solvents such as acetonitrile and formic acid, and the reaction is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound. Solid-phase extraction is commonly employed for sample preparation .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Atorvastatin Lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions often involve reagents like bromine or chlorine.

Major Products

The major products formed from these reactions include different hydroxylated and lactone derivatives of atorvastatin .

Scientific Research Applications

4-Hydroxy Atorvastatin Lactone has several scientific research applications:

Chemistry: Used as a reference standard in chromatographic methods for the analysis of atorvastatin and its metabolites.

Biology: Studied for its role in the metabolic pathways of atorvastatin and its impact on enzyme activity.

Medicine: Investigated for its potential effects on cholesterol metabolism and cardiovascular health.

Industry: Utilized in the development of analytical methods for drug monitoring and quality control.

Comparison with Similar Compounds

Similar Compounds

O-Hydroxyatorvastatin lactone: Another hydroxylated metabolite of atorvastatin with similar properties.

Atorvastatin lactone: The lactone form of atorvastatin, which is less active compared to its acid form.

Uniqueness

4-Hydroxy Atorvastatin Lactone is unique due to its specific hydroxylation pattern, which influences its metabolic stability and biological activity. Its distinct chemical structure allows for targeted interactions with enzymes and receptors involved in cholesterol metabolism .

Properties

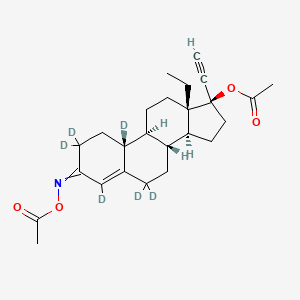

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJMDZSAAFACAM-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167535 | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163217-70-7 | |

| Record name | (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.